molecular formula C15H16F3N3O4 B2704310 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034299-68-6

3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2704310
CAS No.: 2034299-68-6
M. Wt: 359.305
InChI Key: WTBYARBGMDAIAX-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. Its structure includes an oxazolidinone core, a pyrrolidine ring, and a trifluoromethylated pyridine moiety, making it an interesting candidate for research in synthetic chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the pyrrolidine moiety, and the incorporation of the trifluoromethylated pyridine. One common approach begins with the reaction of a suitable amine with an oxazolidinone precursor under acidic or basic conditions to form the desired oxazolidinone structure. Subsequent steps often involve the use of protecting groups, coupling reagents, and purification techniques to achieve high yields and purity.

Industrial Production Methods

Industrial-scale production of this compound may involve optimized synthetic routes to ensure cost-efficiency and scalability. Key considerations include the selection of starting materials, reaction conditions (such as temperature, pressure, and solvent choice), and purification methods (such as crystallization, distillation, or chromatography). Automation and process control are often employed to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of new functional groups or ring-opening reactions.

  • Reduction: : Reduction reactions may target specific parts of the molecule, such as the oxazolidinone ring or the pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum) to facilitate specific transformations. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with altered chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms, developing new synthetic methodologies, and designing novel compounds with specific properties.

Biology and Medicine

In biology and medicine, this compound shows potential as a pharmaceutical intermediate or active ingredient Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development

Industry

In the industrial sector, the compound's stability and reactivity make it suitable for use in various applications, such as the development of new materials, agrochemicals, or specialty chemicals. Its unique properties may also be exploited in the design of functional materials with specific characteristics, such as improved durability, reactivity, or environmental resistance.

Mechanism of Action

The mechanism by which 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one exerts its effects is highly dependent on its specific molecular targets and pathways. In general, the compound may interact with proteins, enzymes, or receptors, leading to changes in cellular processes or signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxo-2-(3-pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A similar compound lacking the trifluoromethyl group on the pyridine moiety.

  • 3-(2-Oxo-2-(3-(4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A compound with a methyl group instead of the trifluoromethyl group.

  • 3-(2-Oxo-2-(3-(2,4-difluorophenoxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A derivative with a difluorophenoxy group in place of the trifluoromethylated pyridine.

Uniqueness

The uniqueness of 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one lies in its trifluoromethyl group, which imparts distinctive electronic and steric properties. This feature can influence the compound's reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)10-1-3-19-12(7-10)25-11-2-4-20(8-11)13(22)9-21-5-6-24-14(21)23/h1,3,7,11H,2,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBYARBGMDAIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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